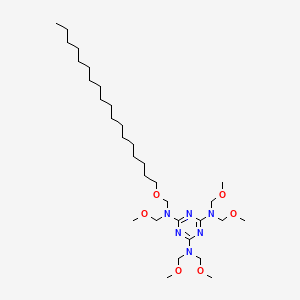
N,N,N',N',N''-Pentakis(methoxymethyl)-N''-((octadecyloxy)methyl)-1,3,5-triazine-2,4,6-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N’,N’,N’‘-Pentakis(methoxymethyl)-N’'-((octadecyloxy)methyl)-1,3,5-triazine-2,4,6-triamine is a complex organic compound belonging to the triazine family This compound is characterized by its unique structure, which includes multiple methoxymethyl and octadecyloxy groups attached to a triazine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’,N’‘-Pentakis(methoxymethyl)-N’'-((octadecyloxy)methyl)-1,3,5-triazine-2,4,6-triamine typically involves multi-step organic reactions. The starting materials often include triazine derivatives and methoxymethylating agents. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the scalability and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N’,N’,N’‘-Pentakis(methoxymethyl)-N’'-((octadecyloxy)methyl)-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the methoxymethyl groups, potentially leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazine core or the methoxymethyl groups, resulting in different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the methoxymethyl or octadecyloxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N,N,N’,N’,N’‘-Pentakis(methoxymethyl)-N’'-((octadecyloxy)methyl)-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate or a component in drug delivery systems.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.
Wirkmechanismus
The mechanism of action of N,N,N’,N’,N’‘-Pentakis(methoxymethyl)-N’'-((octadecyloxy)methyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with molecular targets through its functional groups. The methoxymethyl and octadecyloxy groups can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can influence the compound’s behavior in different environments and its effectiveness in specific applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N’,N’-Tetramethyl-1,3,5-triazine-2,4,6-triamine: This compound has a similar triazine core but lacks the methoxymethyl and octadecyloxy groups.
N,N,N’,N’-Tetraethyl-1,3,5-triazine-2,4,6-triamine: Another triazine derivative with ethyl groups instead of methoxymethyl and octadecyloxy groups.
Uniqueness
N,N,N’,N’,N’‘-Pentakis(methoxymethyl)-N’'-((octadecyloxy)methyl)-1,3,5-triazine-2,4,6-triamine is unique due to its combination of methoxymethyl and octadecyloxy groups, which impart distinct chemical and physical properties. These groups enhance its solubility, stability, and reactivity, making it suitable for a wide range of applications that similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
34346-37-7 |
|---|---|
Molekularformel |
C32H64N6O6 |
Molekulargewicht |
628.9 g/mol |
IUPAC-Name |
2-N,4-N,4-N,6-N,6-N-pentakis(methoxymethyl)-2-N-(octadecoxymethyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C32H64N6O6/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-44-29-38(28-43-6)32-34-30(36(24-39-2)25-40-3)33-31(35-32)37(26-41-4)27-42-5/h7-29H2,1-6H3 |
InChI-Schlüssel |
RQQMIZDGUOQXIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOCN(COC)C1=NC(=NC(=N1)N(COC)COC)N(COC)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


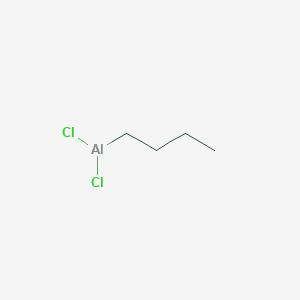
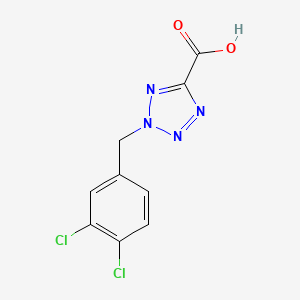
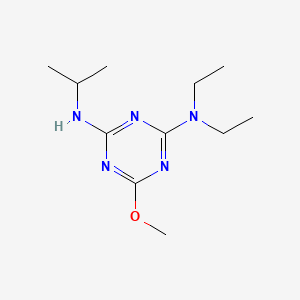
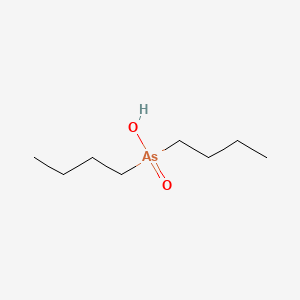
![1,1'-[1H-Imidazol-3-ium-1,3-diyldi(hexane-6,1-diyl)]bis(3-benzyl-1H-imidazol-3-ium) trifluoride](/img/structure/B13745355.png)



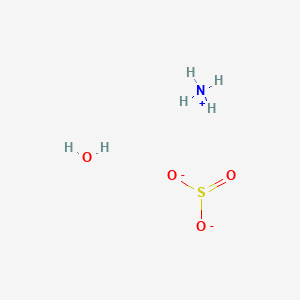
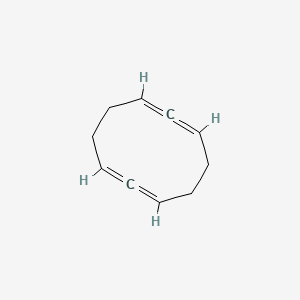
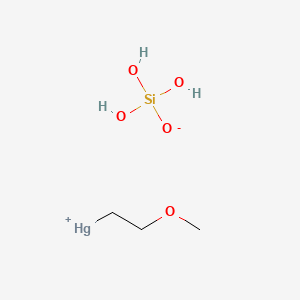
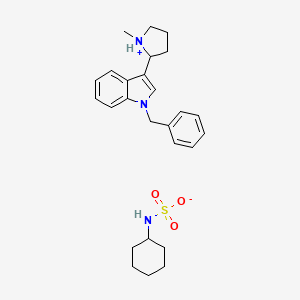
![(5-Methyl-3-phenyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]-methanone](/img/structure/B13745402.png)
![ethyl 4-[[2,4-diamino-6-[5-[2-chloroethyl(ethyl)amino]pentylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B13745404.png)
